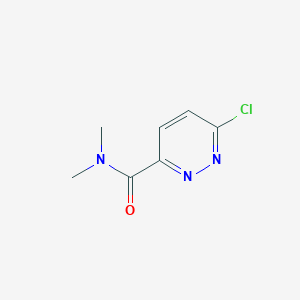

6-chloro-N,N-dimethylpyridazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

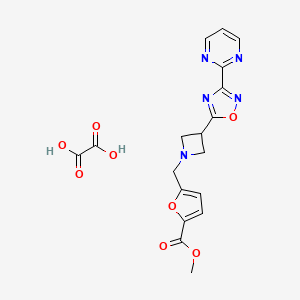

6-chloro-N,N-dimethylpyridazine-3-carboxamide is a chemical compound with the CAS Number: 1183315-30-1 . It has a molecular weight of 185.61 . It is in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 6-chloro-N,N-dimethyl-3-pyridazinecarboxamide . The InChI code is 1S/C7H8ClN3O/c1-11(2)7(12)5-3-4-6(8)10-9-5/h3-4H,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

6-chloro-N,N-dimethylpyridazine-3-carboxamide is a powder with a molecular weight of 185.61 . It is stored at a temperature of 4°C .Applications De Recherche Scientifique

Antitumor Applications

One of the primary research interests in derivatives of 6-chloro-N,N-dimethylpyridazine-3-carboxamide is their antitumor properties. Studies on analogues such as 3-(2-chloroethyl)-N,N-dimethyl-4-oxo-3,4-dihydroimidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide have shown significant relevance in the context of novel bicyclic antitumor agents like mitozolomide and temozolomide (Lowe & Schwalbe, 1994). These findings suggest potential pathways for the development of new cancer therapies.

Inhibition of Interleukin-1β Converting Enzyme

Research on derivatives such as 3-chloro-4-carboxamido-6-arylpyridazines has unveiled their role as novel classes of interleukin-1β converting enzyme (ICE) inhibitors. These compounds offer a new direction for anti-inflammatory treatments, showcasing irreversible inhibition capabilities with significant implications for managing conditions related to interleukin-1β (Dolle et al., 1997).

Synthesis of Heterocyclic Compounds

The compound has been utilized as a precursor in the synthesis of various heterocyclic compounds, demonstrating its versatility in chemical synthesis. Studies have detailed the creation of thio-substituted ethyl nicotinate derivatives, thieno[2,3-b]pyridines, and pyridothienopyrimidine derivatives, highlighting its utility in generating new molecules with potential antimicrobial activities (Gad-Elkareem et al., 2011).

Polyamide Derivatives

Research into polyamides derived from 4,6-bis(4-chloroformylphenylthio)pyrimidine and 3,6-bis(4-chloroformylphenylthio)pyridazine showcases applications in creating materials with high optical properties, refractive indices, and thermal stability. These polyamides are promising for applications requiring materials with specific optical and thermal characteristics (Zhang et al., 2013).

Biological Activity

Derivatives of 6-chloro-N,N-dimethylpyridazine-3-carboxamide have been explored for their biological activities, including antimicrobial and antitumor effects. Novel arylazothiazole disperse dyes containing selenium, synthesized using a condensation reaction with seleno derivatives, have shown high efficiency in vitro screening for antioxidant, antitumor, and antimicrobial activities (Khalifa et al., 2015).

Safety and Hazards

The safety information for 6-chloro-N,N-dimethylpyridazine-3-carboxamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Propriétés

IUPAC Name |

6-chloro-N,N-dimethylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c1-11(2)7(12)5-3-4-6(8)10-9-5/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMVZQMITYLUFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NN=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N,N-dimethylpyridazine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2732751.png)

![Methyl 4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate](/img/structure/B2732752.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2732754.png)

![N-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B2732755.png)

![(5-Chlorofuro[3,2-b]pyridin-2-yl)methanol](/img/structure/B2732759.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2732767.png)

![N-[4-(benzyloxy)phenyl]-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2732768.png)

![6-Cyclopropyl-3-[2-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2732772.png)